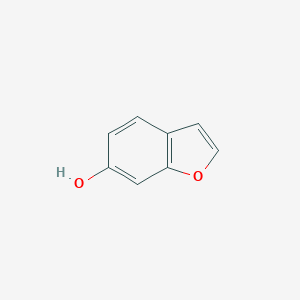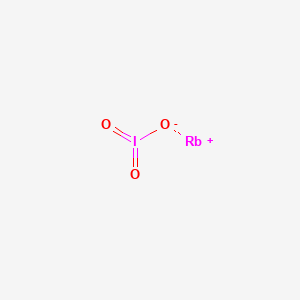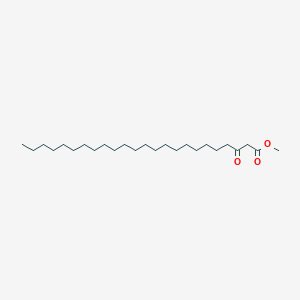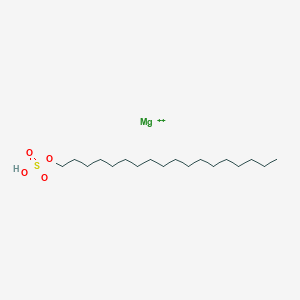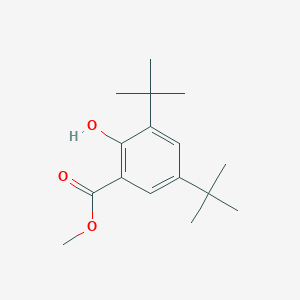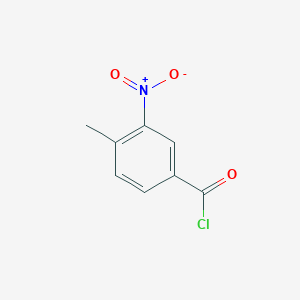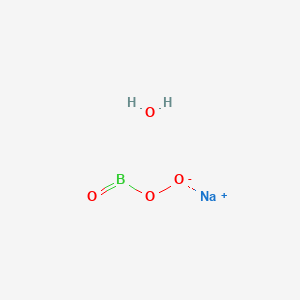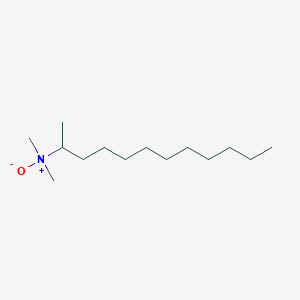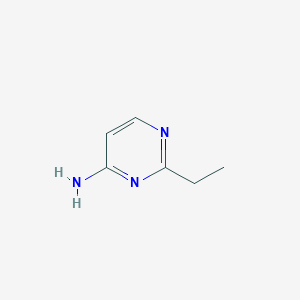
2-Ethylpyrimidin-4-amine
概要
説明
2-Ethylpyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative and is also known as 2-Ethyl-4-aminopyrimidine.
科学的研究の応用
Pharmacological Relevance : A study by Vidal et al. (2007) discusses a novel series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as potent and selective A2B adenosine receptor antagonists. These compounds, including variations of 2-Ethylpyrimidin-4-amine, show high affinity for the A2B receptor and efficacy in functional in vitro models, indicating their potential in pharmacological applications (Vidal et al., 2007).
Molecular Vibration Studies : Research by McCarthy et al. (1998) investigates the out-of-plane vibrations of the amino group in primary amines, including 2-aminopyrimidine. This study, utilizing matrix-isolation IR spectroscopy and ab initio quantum mechanical methodology, provides insights into the molecular behavior of compounds like 2-Ethylpyrimidin-4-amine (McCarthy et al., 1998).
Antidiabetic Agents : Wagman et al. (2017) discuss a family of aminopyrimidine analogues, which includes compounds related to 2-Ethylpyrimidin-4-amine, as inhibitors of human glycogen synthase kinase 3 (GSK3). These compounds show promising results as new antidiabetic agents (Wagman et al., 2017).
Environmental Applications : A study by Kråkström et al. (2020) on the catalytic ozonation of the antibiotic sulfadiazine reveals that a significant amount of the antibiotic is transformed into 2-aminopyrimidine, demonstrating an environmental application of this compound in the degradation and transformation of pharmaceuticals (Kråkström et al., 2020).
Material Science : Research by Gobeze et al. (2012) explores the synthesis of a bis-tetradentate acyclic amine ligand derived from 2-phenylpyrimidine, showcasing the application of pyrimidine-based compounds in the development of novel materials and coordination complexes (Gobeze et al., 2012).
特性
IUPAC Name |
2-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXFDLYVAUDTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312763 | |
| Record name | 2-Ethyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpyrimidin-4-amine | |
CAS RN |
10491-77-7 | |
| Record name | 2-Ethyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10491-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


